1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one
CAS No.: 1253408-10-4
Cat. No.: VC6499800
Molecular Formula: C20H26N2O
Molecular Weight: 310.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253408-10-4 |
|---|---|
| Molecular Formula | C20H26N2O |
| Molecular Weight | 310.441 |
| IUPAC Name | 1-[4-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H26N2O/c1-3-12-22(15-17-10-13-21(14-11-17)16(2)23)20-9-8-18-6-4-5-7-19(18)20/h1,4-7,17,20H,8-15H2,2H3 |
| Standard InChI Key | PFPONZFPTBBLCT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)CN(CC#C)C2CCC3=CC=CC=C23 |
Introduction
The compound 1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a piperidine ring, an indane moiety, and a propynyl group. This structure suggests potential applications in medicinal chemistry, particularly due to its structural resemblance to bioactive molecules targeting neurotransmitter systems or other biological pathways.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions:
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Formation of the Indane Moiety: Starting from indene derivatives, catalytic hydrogenation yields the dihydro-indene structure.
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Introduction of Propynyl Group: Alkylation or coupling reactions introduce the alkyne functionality.
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Piperidine Functionalization: The piperidine ring is alkylated with intermediates containing the indane and propynyl groups.
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Final Acetylation Step: The ethanone group is introduced via acylation reactions.
Potential Applications
4.1 Pharmacological Relevance
The compound's structural features suggest potential activity as:
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A ligand for neurotransmitter receptors (e.g., dopamine or serotonin systems).
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An inhibitor of enzymes or transporters due to its lipophilic and polar balance.
4.2 Antimicrobial Activity
Similar compounds containing piperidine and indane groups have demonstrated antimicrobial properties, indicating this compound could be screened for such activities.
Safety and Toxicity
Based on related compounds:
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The presence of an alkyne group may pose stability risks under certain conditions.
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Piperidine derivatives have been associated with irritant effects on skin and eyes.
Research Directions
Future studies could focus on:
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Biological screening for receptor binding or enzyme inhibition.
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Modifications to improve solubility or bioavailability.
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Toxicological profiling to assess safety for therapeutic use.
This compound represents an intriguing candidate for further investigation in medicinal chemistry and pharmacology due to its unique structure and functional diversity.
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